molecular formula C11H15NO3 B13169453 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde

Cat. No.: B13169453
M. Wt: 209.24 g/mol
InChI Key: BWGKIAURMNLWNF-UHFFFAOYSA-N
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Description

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a furan ring substituted with a methyl(2-methyloxolan-3-yl)amino group and a carbaldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methyl(2-methyloxolan-3-yl)amino group and the carbaldehyde group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted furan derivatives.

Scientific Research Applications

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function. Specific molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[methyl-(2-methyloxolan-3-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-10(5-6-14-8)12(2)11-4-3-9(7-13)15-11/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

BWGKIAURMNLWNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)N(C)C2=CC=C(O2)C=O

Origin of Product

United States

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